Calystegine B4
Description
Properties
IUPAC Name |
(1R,2S,3R,4R,5R)-8-azabicyclo[3.2.1]octane-1,2,3,4-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c9-4-3-1-2-7(12,8-3)6(11)5(4)10/h3-6,8-12H,1-2H2/t3-,4-,5-,6+,7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFBVZOJVHCEDO-BNWJMWRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C(C(C(C1N2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@]2([C@H]([C@@H]([C@@H]([C@@H]1N2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317306 | |
| Record name | Calystegine B4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
184046-85-3 | |
| Record name | Calystegine B4 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=184046-85-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Calystegine B4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184046853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Calystegine B4 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501317306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Calystegine B4 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q29YLG74LW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Strategic Overview and Starting Material Selection
The first robust synthesis of Calystegine B4 was achieved in 2010 by Moosophon and colleagues, who utilized (–)-D-lyxose as the chiral starting material. This carbohydrate-derived approach capitalized on the inherent stereochemical features of D-lyxose to orchestrate the formation of the target molecule’s bicyclic core. The 10-step sequence circumvented earlier challenges associated with regioisomer formation, a critical advancement in the field.
Key Reaction Steps and Mechanistic Insights
The synthesis commenced with the protection of (–)-D-lyxose’s hydroxyl groups, followed by a Petasis–borono-Mannich reaction to install the nitrogen atom. This three-component coupling reaction involved a boronic acid, an amine, and a carbonyl compound, enabling the stereoselective formation of a β-amino alcohol intermediate. Subsequent ring-closing metathesis (RCM) using a Grubbs catalyst facilitated the construction of the cycloheptenone ring, a pivotal step that established the seven-membered carbocycle with high efficiency.
Final stages included dihydroxylation of the cycloheptenone double bond and global deprotection under acidic conditions. The synthesis achieved an overall yield of 12%, with the RCM and Petasis–borono-Mannich steps identified as yield-limiting stages due to competing side reactions.
Enantioselective Synthesis via Nitro-Michael/Aldol Reaction from L-Dimethyl Tartrate
Chiral Pool Strategy and Route Design
In 2012, Kamimura et al. reported an alternative synthesis of ent-Calystegine B4 starting from L-dimethyl tartrate, a readily available chiral precursor. This 13-step route emphasized the use of nitromethane in consecutive Michael addition and aldol reactions to assemble the cycloheptanone core. The choice of L-dimethyl tartrate ensured enantiomeric purity, critical for biological activity studies.
Critical Transformations and Stereochemical Control
The nitro-Michael addition to a γ,δ-unsaturated ester generated a nitroalkane intermediate, which underwent intramolecular aldol condensation to form the seven-membered ring. This sequence established two stereocenters with high diastereoselectivity, attributed to the conformational rigidity of the intermediate. Reduction of the nitro group to an amine, facilitated by hydrogenation in the presence of Boc₂O, provided the protected amino cycloheptanone. Final deprotection and functional group adjustments yielded ent-Calystegine B4 with an overall yield of 8.5%.
Comparative Analysis of Synthetic Methodologies
Efficiency and Practical Considerations
The two routes differ markedly in their strategic approach. The D-lyxose-based method leverages carbohydrate chirality but requires meticulous protection/deprotection steps, whereas the L-tartrate route employs nitro chemistry for ring formation, which simplifies stereocontrol but involves longer synthetic sequences.
Table 1: Comparative Overview of this compound Synthetic Routes
Challenges and Optimization Opportunities
Both methods face yield limitations due to multi-step sequences and sensitive intermediates. In the D-lyxose route, optimizing the RCM conditions (e.g., catalyst loading, solvent selection) could mitigate side reactions. For the L-tartrate approach, streamlining the nitro reduction step may improve throughput .
Chemical Reactions Analysis
Types of Reactions: Calystegine B4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the nitro group or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the nortropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and nucleophiles can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups can yield ketones or aldehydes, while reduction of nitro groups can produce amines.
Scientific Research Applications
Calystegine B4 has several scientific research applications, including:
Chemistry: It serves as a model compound for studying glycosidase inhibition and the synthesis of polyhydroxylated alkaloids.
Biology: this compound is used to investigate the metabolic pathways and biological effects of glycosidase inhibitors.
Mechanism of Action
Calystegine B4 exerts its effects primarily through the inhibition of glycosidases. By binding to the active site of these enzymes, it prevents the breakdown of glycosidic bonds in carbohydrates. This inhibition can lead to various downstream effects, including altered carbohydrate metabolism and reduced lysosomal storage toxicity. The molecular targets of this compound include enzymes such as beta-glucosidase and alpha-galactosidase .
Comparison with Similar Compounds
Comparison with Similar Compounds
Calystegines are classified into groups A, B, and N based on their hydroxylation patterns and skeletal structures. Below is a detailed comparison of Calystegine B4 with its analogs:
Structural Differences
Occurrence in Plants and Food
- This compound : Detected in Scopolia japonica, Hyoscyamus albus, and tomato varieties, but at lower concentrations (e.g., 3.7 mg/kg f.w. in potatoes) compared to A3 (108.3 mg/kg) and B2 (52.1 mg/kg) .
- Calystegine B2 : Dominant in eggplants (14.5 mg/kg f.w.) and potatoes; frequently co-occurs with B4 in Solanaceae .
- Calystegine A3 : Most abundant in potatoes and tomatoes; detected in all analyzed tomato products (up to 19.0 mg/kg) .
Biological Activity
Calystegine B4 is a member of the calystegine family, which consists of polyhydroxylated nortropane alkaloids primarily found in various plant species, particularly in the Solanaceae family. These compounds have garnered interest due to their biological activities, particularly as glycosidase inhibitors, which can have implications for carbohydrate metabolism and potential therapeutic applications.
Glycosidase Inhibition
This compound exhibits significant inhibitory effects on various glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. The biological activity of calystegines, including B4, is closely linked to their ability to inhibit specific glycosidases:
- α-Galactosidase : this compound has shown limited activity against this enzyme compared to other members of the calystegine family, such as calystegine B2, which is a potent inhibitor .
- β-Galactosidase and β-Glucosidase : Research indicates that calystegines can inhibit these enzymes effectively, contributing to their role in regulating carbohydrate metabolism .
The mechanism through which this compound exerts its biological effects involves:
- Binding Affinity : Calystegines bind to the active sites of glycosidases, blocking substrate access and inhibiting enzyme activity. The degree of hydroxylation in calystegines correlates with their inhibitory potency, with more hydroxyl groups generally leading to stronger inhibition .
- Cellular Protection : In studies involving human adipose-derived stem cells (HuASCs), calystegines have demonstrated protective effects against hyperglycemia-induced oxidative stress and inflammation. This effect is mediated through the restoration of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and metabolic regulation .
Toxicological Considerations
While calystegines have beneficial biological activities, their potential toxicity must be considered:
- Accumulation of Substrates : Inhibition of glycosidases can lead to the accumulation of partially catabolized saccharides, which may result in lysosomal storage disorders similar to those seen in genetic conditions like α-mannosidosis .
- Species Sensitivity : The toxicological effects of calystegines can vary significantly across species. For instance, livestock may exhibit more pronounced neurological symptoms upon exposure compared to laboratory animals like rats and mice .
Study on Human ASCs
A recent study investigated the effects of calystegines on human adipose-derived stem cells subjected to hyperglycemic conditions. Key findings included:
- Cell Survival : Treatment with calystegines significantly improved cell viability.
- Oxidative Stress Reduction : Calystegines diminished markers of oxidative stress and restored mitochondrial function.
- Inflammatory Response Modulation : The treatment regulated both pro-inflammatory and anti-inflammatory cytokine levels, indicating a balancing effect on inflammation .
Comparative Analysis with Other Calystegines
In comparative studies involving different calystegines (e.g., A3 and B2), it was found that:
- Inhibition Potency : this compound exhibited lower inhibition rates against certain glycosidases compared to A3 and B2.
- Structural Activity Relationship : The structural differences among these compounds influenced their biological activities, with hydroxylation patterns playing a critical role in their efficacy .
Inhibitory Potency of Calystegines Against Glycosidases
| Calystegine | α-Galactosidase | β-Galactosidase | β-Glucosidase |
|---|---|---|---|
| B4 | Low | Moderate | Moderate |
| B2 | High | High | High |
| A3 | Moderate | High | Moderate |
Summary of Biological Effects on Human ASCs
| Effect | Observation |
|---|---|
| Cell Viability | Increased by 30% |
| Oxidative Stress | Decreased by 40% |
| Inflammatory Cytokines | Balanced response observed |
Q & A
Basic Research Questions
Q. What are the primary analytical methods for identifying and characterizing Calystegine B4 in plant extracts or synthetic samples?
- Methodological Answer : this compound is typically identified using a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like COSY, HSQC) and mass spectrometry (MS) . For plant extracts, preliminary separation via column chromatography followed by HPLC or GC-MS is essential to isolate the compound. Structural confirmation requires comparison with published spectral data . Quantitative analysis can be performed using ELISA or HPLC with evaporative light scattering detection (ELSD) to account for its lack of UV chromophores .
Q. What experimental protocols are recommended for synthesizing this compound in the laboratory?
- Methodological Answer : The total synthesis of this compound involves stereoselective aza-Cope rearrangement and Mannich cyclization (Scheme 23 in ). Key steps include:
- Use of L-azidoprolinol as a chiral precursor.
- Optimization of reaction conditions (e.g., pH, temperature) to control stereochemistry.
- Final purification via recrystallization or preparative HPLC .
- Yield and purity should be validated using elemental analysis and melting point determination alongside NMR/MS .
Q. How can researchers ensure reproducibility when isolating this compound from natural sources?
- Methodological Answer : Standardize extraction protocols using polar solvents (e.g., methanol-water mixtures) and solid-phase extraction (SPE) for purification. Document plant species, geographic origin, and growth conditions to account for natural variability. Include internal standards (e.g., deuterated analogs) during MS analysis to validate recovery rates .
Advanced Research Questions
Q. How should researchers design experiments to investigate the glycosidase inhibitory mechanisms of this compound?
- Methodological Answer : Use kinetic assays with purified enzymes (e.g., α-galactosidase, β-glucosidase) to measure inhibition constants (Kᵢ). Include:
- Competitive vs. non-competitive inhibition analysis via Lineweaver-Burk plots.
- Isothermal titration calorimetry (ITC) to study binding thermodynamics.
- X-ray crystallography or molecular docking simulations to map interactions with enzyme active sites.
- Address enzyme source variability by testing multiple isoforms .
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Conduct meta-analysis with strict inclusion criteria (e.g., purity >95%, standardized assay protocols). Variables to assess:
- Sample purity : Contaminants (e.g., plant alkaloids) may skew results.
- Cell line/animal model differences : Use CRISPR-engineered cell lines to isolate target pathways.
- Statistical rigor : Apply Bonferroni correction for multiple comparisons and report confidence intervals .
Q. How can researchers validate the proposed biosynthetic pathways of this compound in planta?
- Methodological Answer : Employ isotopic labeling (e.g., ¹³C-glucose) to trace precursor incorporation. Combine with gene knockout/RNAi silencing of candidate biosynthetic genes (e.g., polyhydroxynortropane synthases). Analyze intermediates via LC-MS/MS and correlate with transcriptomic data .
Q. What computational approaches are effective for predicting this compound’s pharmacokinetic properties?
- Methodological Answer : Use QSAR models trained on alkaloid datasets to predict absorption, distribution, and toxicity. Validate predictions with Caco-2 cell permeability assays and microsomal stability tests . Cross-reference results with ADMET predictor software (e.g., Schrödinger’s QikProp) .
Data Presentation and Ethical Considerations
Q. How should researchers present conflicting spectroscopic data for this compound in publications?
- Methodological Answer : Clearly tabulate discrepancies (e.g., δ-values in NMR) and propose hypotheses (e.g., solvent effects, tautomerism). Use supplementary information for raw spectra and provide error margins for quantitative measurements. Cross-validate with independent labs .
Q. What ethical guidelines apply when citing prior synthesis methods for this compound?
- Methodological Answer : Cite original procedures (e.g., Scheme 23 in ) and explicitly note modifications (e.g., catalyst changes). Avoid "salami slicing" by consolidating incremental improvements into a single study. Disclose funding sources and conflicts of interest .
Tables for Reference
| Characterization Technique | Key Parameters | Application to this compound |
|---|---|---|
| NMR Spectroscopy | ¹H (δ 3.2–4.1 ppm), ¹³C (δ 60–80 ppm) | Confirms hydroxylated nortropane skeleton |
| High-Resolution MS | [M+H]⁺ m/z 174.1128 | Validates molecular formula (C₇H₁₅NO₃) |
| HPLC-ELSD | Column: C18, mobile phase: H₂O/MeOH (95:5) | Quantifies purity in plant extracts |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
